4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride chemical properties
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride chemical properties
An In-depth Technical Guide to 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride, a heterocyclic, non-canonical amino acid analogue of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the compound's core physicochemical properties, details a representative synthetic pathway with an emphasis on the rationale behind procedural choices, explores its chemical reactivity, and discusses its primary applications as a versatile building block. By synthesizing information from chemical databases and the scientific literature, this guide serves as an essential resource for scientists leveraging this scaffold in peptide synthesis, peptidomimetics, and the design of novel therapeutic agents.
Introduction: The Pyrrole Scaffold in Modern Drug Discovery
Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, owing to their ability to engage in a wide array of biological interactions. Among these, the pyrrole ring system is a "privileged scaffold," a structural motif that appears in numerous biologically active compounds.[1] Its five-membered aromatic structure provides a rigid framework for orienting functional groups in three-dimensional space, facilitating precise interactions with biological targets such as enzymes and nucleic acids.
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride is a specialized derivative within this class. It combines several key features:
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An N-methylated pyrrole ring , which enhances metabolic stability and modulates electronic properties compared to its N-H counterpart.
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A carboxylic acid at the 2-position, providing a handle for amide bond formation and serving as a key pharmacophoric element.[2]
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An amino group at the 4-position, offering a second point for chemical modification or a crucial interaction point with a biological target.
The hydrochloride salt form improves the compound's handling and solubility in aqueous media, making it highly suitable for both synthetic transformations and biological assays.[3] This guide delves into the technical details that make this molecule a valuable tool for drug development professionals.
Physicochemical and Structural Properties
The unique arrangement of functional groups on the N-methylated pyrrole core dictates the compound's physical and chemical behavior.
Caption: Chemical structure of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride.
Data Summary
Quantitative data for the parent compound and its hydrochloride salt are summarized below for easy reference.
| Property | Value | Source / Comment |
| IUPAC Name | 4-amino-1-methylpyrrole-2-carboxylic acid;hydrochloride | |
| Synonyms | 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid HCl | |
| CAS Number | 45776-13-4 (Free Acid) | [4][5] |
| Molecular Formula | C₆H₈N₂O₂ • HCl | |
| Molecular Weight | 176.61 g/mol (Hydrochloride) 140.14 g/mol (Free Acid) | [4] |
| Appearance | Off-white to grey crystalline powder | Based on analogous compounds like its methyl ester.[3] |
| XLogP3 (Free Acid) | -0.2 | Computed by Cactvs 3.4.8.18. Indicates high hydrophilicity.[4] |
| Hydrogen Bond Donors | 2 (Free Acid) | The amino and carboxylic acid groups.[4] |
| Hydrogen Bond Acceptors | 3 (Free Acid) | The nitrogen and oxygen atoms.[4] |
| Storage Conditions | 0–8 °C | Recommended for its methyl ester derivative; appropriate for long-term stability.[3] |
Synthesis and Characterization
This compound is a synthetic molecule, typically prepared from simpler pyrrole precursors. The synthesis is designed to precisely install the required functional groups while managing their respective reactivities. A common and logical strategy involves the synthesis of a stable ester intermediate, which is then hydrolyzed in the final step to yield the target carboxylic acid.
Synthetic Workflow Rationale
The following workflow illustrates a plausible, multi-step synthesis. The rationale is to introduce the electron-withdrawing nitro group to direct subsequent chemistry, which is then reduced to the key amino functionality. The carboxylic acid is often carried through the synthesis as its more stable and easily handled methyl or ethyl ester.
Caption: A representative synthetic pathway for the target compound.
Experimental Protocol: Saponification and Salt Formation
This protocol details the final, critical steps of the synthesis: the hydrolysis of the ester precursor followed by acidification to yield the hydrochloride salt. The methodology is adapted from standard procedures for ester hydrolysis of related heterocyclic compounds.[6]
Objective: To convert Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate to 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride.
Materials:
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Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate (1.0 eq)
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Ethanol (or Methanol/THF mixture)
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10 M Sodium Hydroxide (NaOH) solution (3.0 eq)
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4 M Hydrochloric Acid (HCl) solution
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Deionized Water
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Ice bath
Procedure:
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Dissolution: The starting ester (1.0 eq) is dissolved in absolute ethanol (approx. 10 mL per mmol of ester) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
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Rationale: Ethanol serves as a co-solvent for both the relatively nonpolar ester and the aqueous base, creating a homogeneous reaction mixture.
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-
Saponification: The 10 M NaOH solution (3.0 eq) is added to the stirred solution. The mixture is then heated to reflux (approx. 90 °C) for 3-4 hours.
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Rationale: Heating accelerates the hydroxide-mediated cleavage of the ester bond. A molar excess of NaOH ensures the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Solvent Removal: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the ethanol.
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Acidification: The residue is redissolved in a minimum amount of water and placed in an ice bath to cool to 0-5 °C. 4 M HCl is added dropwise with vigorous stirring.
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Rationale: The initial addition of HCl neutralizes the excess NaOH. Further addition protonates the carboxylate anion, forming the free carboxylic acid. As the pH drops below the pKa of the carboxylic acid (and the amino group becomes protonated), the hydrochloride salt precipitates from the cold aqueous solution.
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Isolation: The resulting precipitate is collected by vacuum filtration, washed with a small amount of ice-cold water, and then with diethyl ether to remove residual water.
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Drying: The collected solid is air-dried or dried in a vacuum oven to yield the final product.
Characterization: The structure and purity of the product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[6][7]
Chemical Reactivity and Handling
The utility of this molecule stems from the distinct reactivity of its functional groups. Understanding this is key to its successful application in multi-step syntheses.
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Amino Group: This group is nucleophilic and will readily react with electrophiles. In the context of peptide synthesis, this primary amine is the site of acylation. To ensure selective reaction at the carboxylic acid, the amino group must first be protected with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).[8][9] The choice of protecting group is dictated by the overall synthetic strategy and the required deprotection conditions.
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Carboxylic Acid Group: This acidic functional group can be deprotonated to form a carboxylate salt. For amide bond formation, it must be "activated" to convert the hydroxyl into a better leaving group. This is typically achieved using standard peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
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Stability and Storage: The hydrochloride salt is generally a stable, crystalline solid. Storing it under refrigerated (0–8 °C), dry conditions is recommended to prevent potential degradation over long periods.[3]
Applications in Research and Drug Development
The primary role of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride is as a high-value synthetic intermediate and building block.
Peptide Synthesis and Peptidomimetics
The compound is a structural analogue of natural amino acids, and its incorporation into a peptide backbone creates a peptidomimetic. This is a powerful strategy in drug design to:
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Introduce Conformational Constraints: The rigid pyrrole ring restricts the rotational freedom of the peptide backbone, locking it into a specific conformation that may enhance binding affinity for a target receptor.
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Improve Metabolic Stability: The non-natural structure is often resistant to degradation by proteases, increasing the in vivo half-life of the resulting molecule.
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Explore Novel Chemical Space: It allows for the introduction of functionality and structure not accessible with the 20 proteinogenic amino acids.
The Boc- and Fmoc-protected versions of this molecule are commercially available and are specifically designed for use in solid-phase peptide synthesis (SPPS).[8]
Caption: Workflow for incorporating the pyrrole building block into a peptide chain.
Scaffold for Drug Discovery
Beyond peptides, this molecule serves as a versatile starting material for more complex pharmaceuticals. The applications of its methyl ester derivative suggest that the core scaffold is valuable in the synthesis of compounds targeting neurological disorders.[3][10] The pyrrole-imidazole polyamides, a class of synthetic molecules designed to bind to specific sequences in the minor groove of DNA, rely heavily on N-methylpyrrole carboxylic acid building blocks. This highlights the scaffold's utility in creating molecules for targeted gene regulation and other advanced therapeutic applications.
Conclusion
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride is a strategically designed chemical building block that offers significant advantages to medicinal chemists and drug developers. Its rigid, functionalized heterocyclic core, combined with the enhanced stability and handling properties of its hydrochloride salt form, makes it an ideal component for constructing novel peptidomimetics and complex drug candidates. A thorough understanding of its synthesis, reactivity, and applications is crucial for leveraging its full potential in the pursuit of next-generation therapeutics.
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